1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

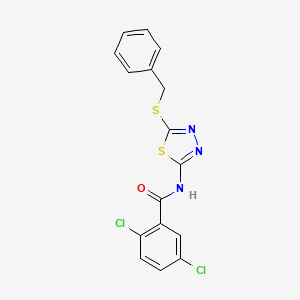

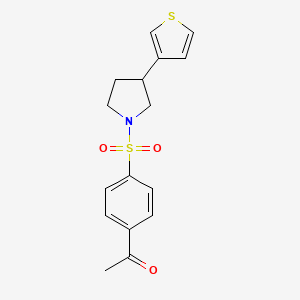

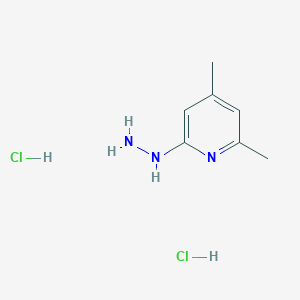

1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a complex structure. Let’s break down its components:

- 1H-pyrazole ring : The core structure consists of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms.

- Butyl group (C4H9) : Attached to the pyrazole ring, the butyl group provides hydrophobic properties.

- Ethoxymethyl group (C3H7O) : The ethoxymethyl moiety contributes to solubility and reactivity.

- Sulfonyl chloride group (SO2Cl) : This functional group imparts reactivity and serves as a leaving group in chemical reactions.

Synthesis Analysis

The synthesis of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves several steps. While specific methods may vary, a common approach includes the following:

- Pyrazole Formation : Start by synthesizing the pyrazole ring, often through cyclization of appropriate precursors.

- Introduction of Butyl Group : Alkylate the pyrazole ring with butyl halide (e.g., butyl bromide or butyl chloride) to attach the butyl group.

- Ethoxymethylation : React the resulting compound with ethyl alcohol (ethanol) in the presence of a base to introduce the ethoxymethyl group.

- Sulfonylation : Finally, treat the ethoxymethyl-pyrazole intermediate with chlorosulfonic acid (SO2Cl) to form the sulfonyl chloride derivative.

Molecular Structure Analysis

The molecular structure of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride reveals its three-dimensional arrangement. X-ray crystallography or computational methods can provide insights into bond angles, torsion angles, and intermolecular interactions.

Chemical Reactions Analysis

- Hydrolysis : The compound can undergo hydrolysis, leading to the release of the sulfonyl chloride group and formation of the corresponding acid.

- Substitution Reactions : The sulfonyl chloride can participate in nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles (e.g., amines, alcohols).

- Base-Catalyzed Reactions : Ethoxymethyl cleavage can occur under basic conditions, yielding the corresponding alcohol and pyrazole.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the compound’s melting point to assess its stability and handling conditions.

- Solubility : Determine its solubility in various solvents (e.g., polar or nonpolar).

- Stability : Assess stability under different environmental conditions (e.g., temperature, humidity).

Safety And Hazards

- Toxicity : Evaluate the compound’s toxicity, especially considering the sulfonyl chloride group.

- Handling Precautions : Use appropriate protective equipment (gloves, goggles) when working with this compound.

- Storage : Store in a cool, dry place away from incompatible materials.

将来の方向性

- Biological Studies : Investigate potential biological activities (e.g., antimicrobial, anticancer) and target interactions.

- Synthetic Modifications : Explore derivatization strategies to enhance specific properties.

- Application Development : Consider applications in pharmaceuticals, materials, or catalysis.

特性

IUPAC Name |

1-butyl-3-(ethoxymethyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O3S/c1-3-5-6-13-7-10(17(11,14)15)9(12-13)8-16-4-2/h7H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLYUWFOQPJGCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)COCC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)

![1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2525024.png)

![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)